molecular formula C12H20BFO3Si B1522342 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid CAS No. 1150114-53-6

5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid

Cat. No. B1522342
CAS RN: 1150114-53-6
M. Wt: 270.18 g/mol
InChI Key: TYKUASQVDUTDEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of alcohols with silyl chlorides in the presence of a base to give tert-butyldimethylsilyl ethers . The silyl ethers are then hydrolyzed to form the alcohols . This process is used in the protection of alcohols in organic synthesis .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is known to react with alcohols in the presence of a base to form tert-butyldimethylsilyl ethers . These ethers are more hydrolytically stable than trimethylsilyl ethers . They can also be converted back to alcohols under acidic conditions .

Scientific Research Applications

Synthesis and Pharmacological Aspects

5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid plays a role in the synthesis of various derivatives with potential pharmacological applications. For example, a study on the synthesis of new derivatives based on 5-aryl-2-bromo-3-hexylthiophene via Suzuki cross-coupling reactions used arylboronic acids as key components. These derivatives exhibited significant biofilm inhibition and anti-thrombolytic activities, highlighting the medicinal potential of compounds synthesized using arylboronic acids (Ikram et al., 2015).

Fluorescence Quenching Mechanisms

The study of fluorescence quenching mechanisms in boronic acid derivatives, including 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid, provides insight into their potential applications in biochemistry and molecular biology. An investigation into the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid revealed static quenching mechanisms, suggesting their potential utility in fluorescence-based applications (Geethanjali, Nagaraja, & Melavanki, 2015).

Carbon Dot Fluorescence

In the field of nanotechnology, 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid might be relevant in the study of carbon dots with high fluorescence quantum yields. Research on organic fluorophores, such as TPDCA and TPCA, indicates the potential for exploring the fluorescence origins of carbon dots, which can expand their applications (Shi et al., 2016).

Anticancer Applications

Phenylboronic acid and benzoxaborole derivatives, which may include compounds similar to 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid, have been found to be promising in the field of experimental oncology. Studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).

properties

IUPAC Name

[5-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14)10(8-9)13(15)16/h6-8,15-16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKUASQVDUTDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BFO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675010
Record name (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid

CAS RN

1150114-53-6
Record name (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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